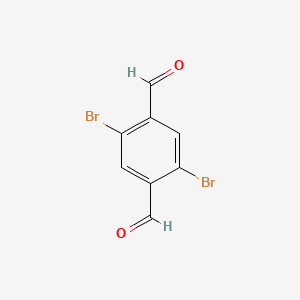

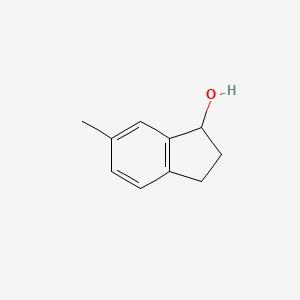

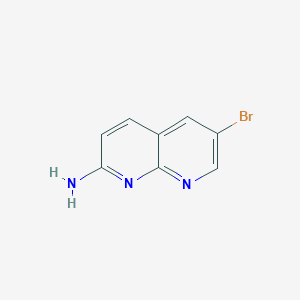

![molecular formula C10H10ClN3 B1337705 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline CAS No. 895930-04-8](/img/structure/B1337705.png)

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline" is a derivative of aniline, where the aniline nitrogen is linked to a methyl group that is further connected to a 4-chloro-pyrazol moiety. This structure is related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science. For instance, compounds with a pyrazolylmethyl-aniline framework have been evaluated for their antiviral properties, specifically against respiratory syncytial virus (RSV) . Additionally, substituted anilines with pyrazolyl groups have been reported to exhibit antimicrobial activity .

Synthesis Analysis

The synthesis of related pyrazolyl-aniline compounds typically involves multi-step reactions, including reductive amination, Michael addition, and cyclization processes. For example, the direct reductive amination of pyrazole aldehydes with anilines has been described using reducing agents like NaBH4/I2 under neutral conditions . Similarly, Michael addition of substituted anilines to acrylates followed by treatment with hydrazine hydrate has been used to synthesize pyrazolyl-aniline derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolyl-aniline derivatives can be complex, with the potential for various isomers and conformations. X-ray crystallography has been employed to determine the precise structure of such compounds, revealing details such as the orientation of the phenyl rings and the supramolecular interactions that contribute to the stability of the crystalline form . These interactions often include hydrogen bonding and π-stacking, which are crucial for the supramolecular architecture of the compounds.

Chemical Reactions Analysis

Pyrazolyl-aniline compounds can participate in a range of chemical reactions, depending on the functional groups present on the aniline and pyrazole rings. For instance, the presence of electron-withdrawing or electron-donating substituents can influence the reactivity of these compounds in cyclization reactions or in interactions with other molecules, such as viruses or bacteria . The reactivity can also be affected by the presence of additional substituents on the pyrazole ring, as seen in the synthesis of various pyrazolyl-aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline" and its analogs are influenced by the molecular structure and the nature of the substituents. These properties include solubility, melting point, and the ability to form crystals with specific packing patterns. The introduction of halogen atoms, such as chlorine or bromine, can significantly affect these properties, as well as the biological activity of the compounds . The presence of methoxy groups has been reported to shift the emission spectra of some pyrazolyl-aniline derivatives, suggesting potential applications in fluorescence imaging .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Pyrazolylamine Derivatives

- Summary of the Application: The compound is used in the synthesis of pyrazolylamine derivatives. These derivatives are important intermediates in the synthesis of active pharmaceutical ingredients, dyes, and fine chemicals .

- Methods of Application or Experimental Procedures: A direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent is described . The reaction was carried out in MeOH under neutral conditions at room temperature .

- Results or Outcomes: The functional group transformation of compound 2 into 3 was established on the basis of IR, 1H and 13C NMR and mass spectral data .

Application 2: Synthesis of Pyrazole Scaffolds

- Summary of the Application: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .

- Methods of Application or Experimental Procedures: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Zukünftige Richtungen

Pyrazoles and their derivatives continue to attract the attention of many researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on the development of new synthesis methods, the exploration of novel biological activities, and the design of more potent and selective pyrazole-based therapeutic agents .

Eigenschaften

IUPAC Name |

3-[(4-chloropyrazol-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPQLTNNMJBPOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

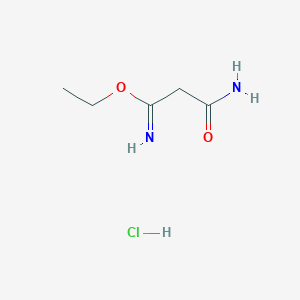

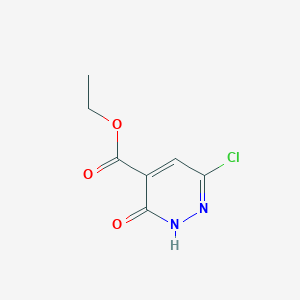

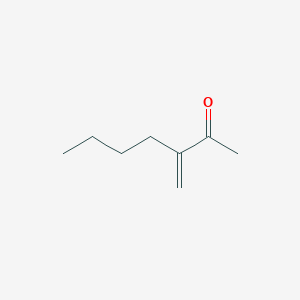

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

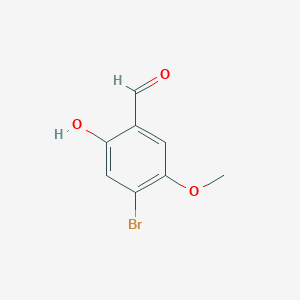

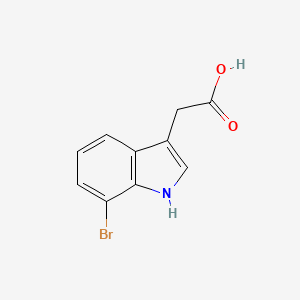

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

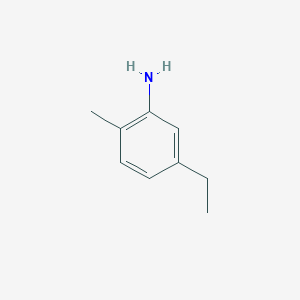

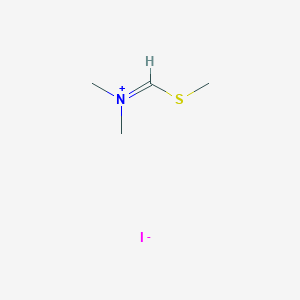

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)